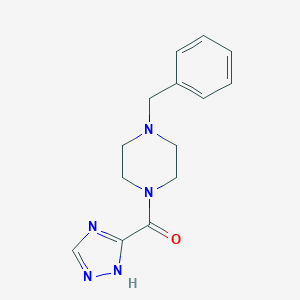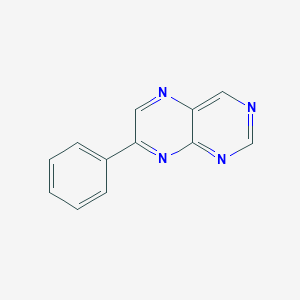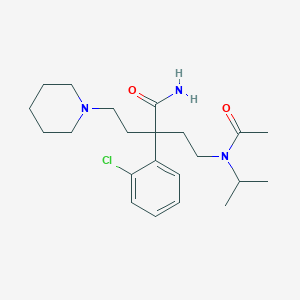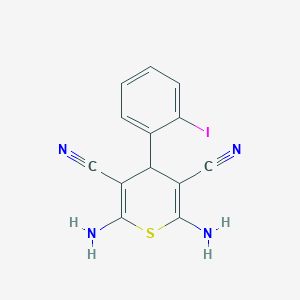
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that is synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. It works by targeting specific proteins and enzymes that are involved in these pathways, leading to the suppression of cancer cell growth and proliferation. Additionally, it has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in the metabolism of cancer cells, leading to the suppression of their growth and proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further research and development in the field of cancer therapeutics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the most promising directions is the development of novel drug formulations that can enhance its efficacy and reduce its toxicity. Additionally, further research is needed to explore its potential applications in other fields, such as inflammation and neurodegenerative diseases. Finally, the development of new synthesis methods and optimization of existing ones can help to improve the scalability and reproducibility of this compound, making it more accessible for research and development purposes.
Conclusion:
In conclusion, 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antitumor activity, anti-inflammatory, and antioxidant properties make it a promising candidate for further research and development. However, more research is needed to explore its potential applications and to optimize its synthesis methods.
Méthodes De Synthèse
The synthesis of 2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2-iodobenzenamine with 2,4-dicyano-3,5-diaminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Applications De Recherche Scientifique
2,6-Diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C13H9IN4S |
|---|---|
Poids moléculaire |
380.21 g/mol |
Nom IUPAC |
2,6-diamino-4-(2-iodophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9IN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 |
Clé InChI |
GHKYURMIPQGZFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N'-[(E)-(2-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B221010.png)


![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
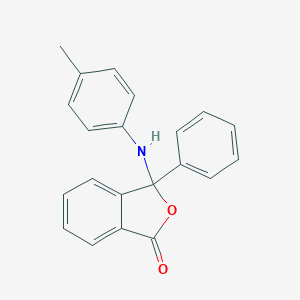

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
